(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hcl (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17469631
InChI: InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-1-2-11-3-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m1./s1
SMILES:
Molecular Formula: C6H11ClF3NO
Molecular Weight: 205.60 g/mol

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hcl

CAS No.:

Cat. No.: VC17469631

Molecular Formula: C6H11ClF3NO

Molecular Weight: 205.60 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hcl -

Specification

Molecular Formula C6H11ClF3NO
Molecular Weight 205.60 g/mol
IUPAC Name (1R)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-1-2-11-3-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m1./s1
Standard InChI Key VZCHZZZBPYVHBC-VVNPLDQHSA-N
Isomeric SMILES C1COCC1[C@H](C(F)(F)F)N.Cl
Canonical SMILES C1COCC1C(C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines a tetrahydrofuran (THF) moiety with a trifluoromethyl-substituted ethylamine backbone, protonated as a hydrochloride salt to enhance solubility. Key features include:

  • Chiral center: The (1R) configuration at the amine-bearing carbon.

  • Tetrahydrofuran ring: A saturated oxygen-containing heterocycle at position 3.

  • Trifluoromethyl group: A strongly electron-withdrawing substituent influencing electronic and steric properties.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular formulaC₆H₁₁ClF₃NO
Molecular weight205.60 g/mol
IUPAC name(1R)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine hydrochloride
CAS Registry Number2089682-25-5
Isomeric SMILESC1COCC1C@HN.Cl
PubChem CID145708390

The stereochemistry is critical for interactions in biological systems, as enantiomeric purity often dictates pharmacological activity .

Synthetic Approaches and Optimization

Key Challenges

  • Stereocontrol: Ensuring high enantiomeric excess (ee) at the (1R) center.

  • Stability of intermediates: The THF ring’s susceptibility to ring-opening under acidic/basic conditions.

  • Trifluoromethyl incorporation: Managing the reactivity of fluorine-containing reagents.

Table 2: Comparative Synthetic Strategies for Chiral Amines

MethodAdvantagesLimitationsRelevance to Target Compound
Enzymatic resolutionHigh enantioselectivitySubstrate specificityPotential for amine resolution
Organocatalytic aminationAtom economyLimited scope for fluorinated substratesApplicable to early intermediates
Transition-metal catalysisBroad substrate toleranceCost of metal ligandsFeasible for THF functionalization

Applications in Pharmaceutical Research

Role in Drug Discovery

The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a candidate for:

  • Enzyme inhibition: Analogous structures inhibit mutant isocitrate dehydrogenase (IDH1), a target in glioma and AML therapy .

  • CNS drugs: The THF moiety may improve blood-brain barrier penetration.

Table 3: Comparison with Clinical-Stage IDH1 Inhibitors

CompoundTarget IC₅₀ (R132H IDH1)LogPClinical Status
AG-120 (Ivosidenib)20 nM2.1Approved (AML)
(1R)-Target CompoundNot reported~1.8*Preclinical

*Estimated via computational modeling based on structure .

Physicochemical and Pharmacological Profiling

Solubility and Stability

  • Aqueous solubility: Enhanced by hydrochloride salt formation (≥50 mg/mL predicted).

  • pH stability: Likely stable in acidic conditions but susceptible to degradation under strong bases due to the amine group.

ADME Considerations

  • Absorption: High permeability predicted (LogP ≈1.8).

  • Metabolism: Fluorine atoms resist oxidative metabolism, potentially prolonging half-life.

Future Directions and Research Gaps

Priority Areas

  • Synthetic scalability: Developing cost-effective routes for multi-gram synthesis.

  • Target validation: Screening against IDH1 mutants and other oncology targets.

  • Toxicology studies: Assessing in vitro and in vivo safety profiles.

Collaborative Opportunities

  • Academic-industry partnerships: Leveraging asymmetric catalysis expertise from institutions like the University of Veterinary and Pharmaceutical Sciences Brno .

  • High-throughput screening: Prioritizing this compound in NCATS libraries for disease-specific assays .

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